![molecular formula C4H7N B12085528 1-Azabicyclo[1.1.1]pentane CAS No. 34743-91-4](/img/structure/B12085528.png)
1-Azabicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[1.1.1]pentane is a unique and highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads. This structural motif is characterized by a three-membered ring fused to a four-membered ring, creating significant ring strain. The presence of the nitrogen atom imparts distinct chemical properties, making it an intriguing subject for research in organic and medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-azabicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with azido radicals. One notable method is the azidoheteroarylation of [1.1.1]propellane, where the azido radical generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species . The use of mild and metal-free conditions in this strategy provides an efficient route to construct azide-containing bicyclo[1.1.1]pentane species.
Analyse Des Réactions Chimiques
1-Azabicyclo[1.1.1]pentane undergoes a variety of chemical reactions due to its strained structure. These reactions include:
Substitution Reactions: The azido group in this compound can be substituted with various nucleophiles under mild conditions, leading to the formation of diverse functionalized derivatives.
Ring-Opening Reactions: The strain in the bicyclic system makes it susceptible to ring-opening reactions, which can be induced by nucleophiles or electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly explored compared to substitution and ring-opening reactions.
Common reagents used in these reactions include azides, nucleophiles, and electrophiles. The major products formed from these reactions are typically functionalized derivatives of the original bicyclic structure.
Applications De Recherche Scientifique
1-Azabicyclo[1.1.1]pentane has found applications in various fields of scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Organic Synthesis: Its strained structure allows for the development of novel synthetic methodologies, including the construction of complex molecular architectures.
Materials Science: Derivatives of this compound have been investigated for their potential use in materials science, including applications as molecular rods, rotors, and supramolecular linker units.
Mécanisme D'action
The mechanism of action of 1-azabicyclo[1.1.1]pentane is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom at the bridgehead can participate in various chemical transformations, leading to the formation of reactive intermediates. These intermediates can then interact with molecular targets, facilitating the desired chemical or biological effects .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[1.1.1]pentane can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane. These compounds also feature highly strained bicyclic structures but differ in the size of the rings and the presence of nitrogen atoms .
Conclusion
This compound is a fascinating compound with a unique structure and diverse chemical properties. Its synthesis, reactivity, and applications in various fields make it a valuable subject for ongoing research in organic and medicinal chemistry.
Propriétés
Numéro CAS |
34743-91-4 |
|---|---|
Formule moléculaire |
C4H7N |
Poids moléculaire |
69.11 g/mol |
Nom IUPAC |
1-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2 |
Clé InChI |
YPXAQMFCLMNWCD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
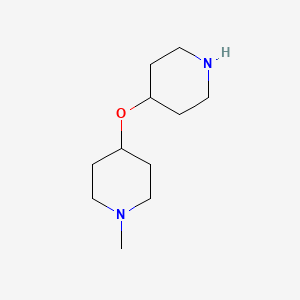
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)

![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
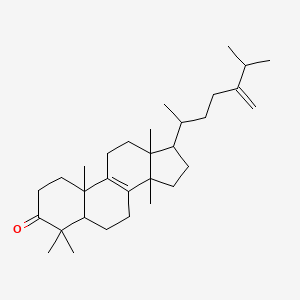
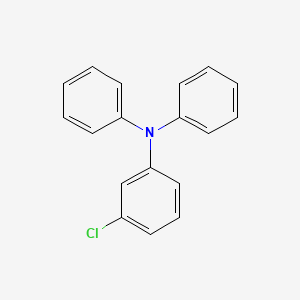
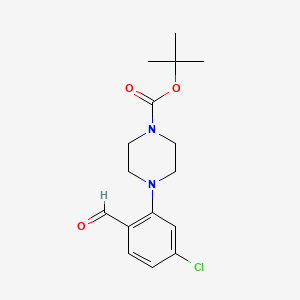

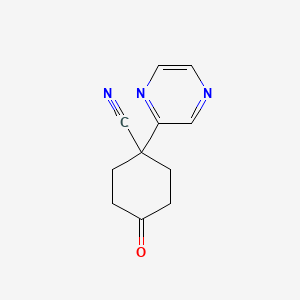

![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)

